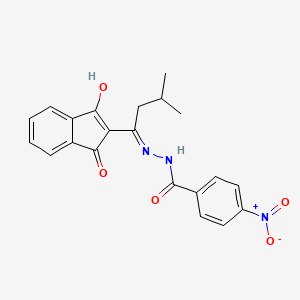

2-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

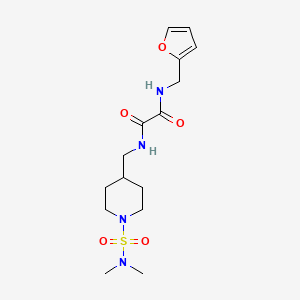

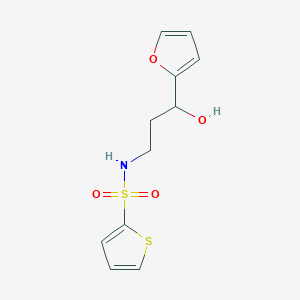

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry . Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties . The compound also contains a benzothiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of applications, from pharmaceuticals to dyes .

Molecular Structure Analysis

The compound contains a benzothiazole ring and a sulfonamide group, both of which are aromatic. Aromatic compounds are known for their stability and reactivity due to the delocalization of π-electrons .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide group and the benzothiazole ring. Sulfonamides are known to undergo a variety of reactions, including hydrolysis, acylation, and displacement reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an aromatic compound, it would likely be relatively stable and resistant to reactions that would break the aromaticity .科学的研究の応用

Oxidative Desulfurization

One significant application is in the field of oxidative desulfurization, where sulfur-containing compounds like benzothiophene (BT), dibenzothiophene (DBT), and 4,6-dimethyldibenzothiophene (4,6-DMDBT) are oxidized to their corresponding sulfones. This process is crucial for removing sulfur from diesel fuels to meet environmental regulations. The study by Hongying Lu et al. demonstrated the use of an Anderson-type catalyst for the oxidative desulfurization of these compounds, highlighting the importance of such chemical transformations in green chemistry and fuel processing (Lu et al., 2010).

Synthesis of Polyimides

Another application is found in the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences, as well as good thermomechanical stabilities. These materials are valuable for optical applications, where clarity, high refractive index, and stability are essential. The work by P. Tapaswi et al. involves the synthesis of polyimides using thiophenyl-substituted benzidines, demonstrating the role of sulfur-containing compounds in developing advanced materials (Tapaswi et al., 2015).

Antimicrobial and Antifungal Agents

Compounds related to 2-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide have been explored for their antimicrobial and antifungal activities. For example, novel sulfonamide derivatives carrying biologically active moieties as VEGFR-2 inhibitors show potential in anticancer activity, as discussed by M. Ghorab et al. (Ghorab et al., 2016). Similarly, tetrazole derivatives containing benzothiazole and benzoxazole have been synthesized and evaluated for their antifungal activity, indicating the broad spectrum of biological activities these compounds can exhibit (Łukowska-Chojnacka et al., 2016).

Catalysis and Organic Synthesis

In catalysis and organic synthesis, the chemical properties of sulfur-containing compounds like this compound are utilized to develop new reactions and materials. For instance, the generation of sulfenylnitrenes through N-sulfenylation presents a novel approach in synthesizing aziridines and other nitrogen-containing heterocycles, showcasing the versatility of these compounds in synthetic chemistry (Fujii et al., 2002).

特性

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2S2/c1-10(24-12-6-4-11(19)5-7-12)16(23)21-17-20-13-8-18(2,3)9-14(22)15(13)25-17/h4-7,10H,8-9H2,1-3H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPZQBPXAWQVPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC2=C(S1)C(=O)CC(C2)(C)C)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

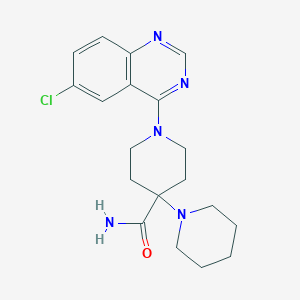

![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2699255.png)

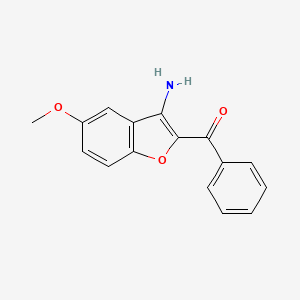

![(E)-4-(Dimethylamino)-N-[2-(3-methylphenoxy)cyclohexyl]but-2-enamide](/img/structure/B2699261.png)

![6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2699273.png)